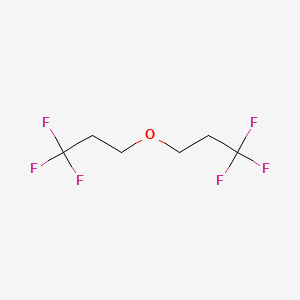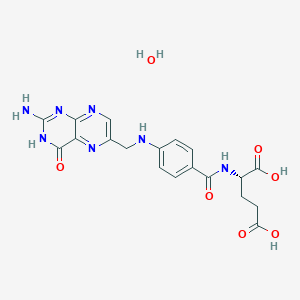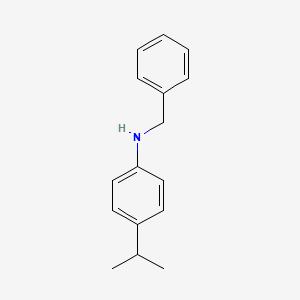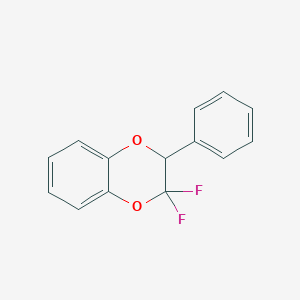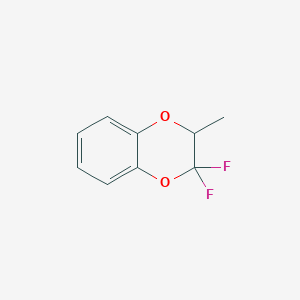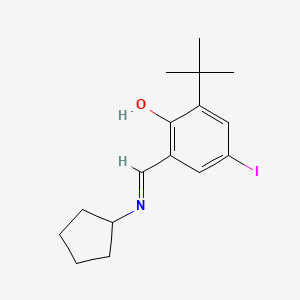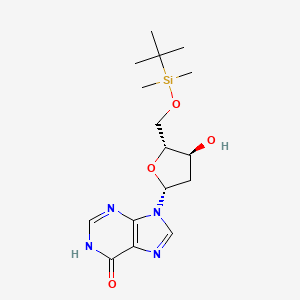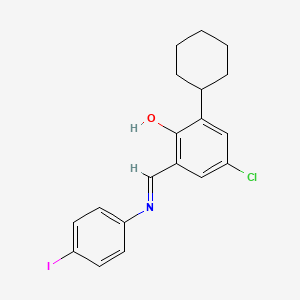
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is an organic compound that belongs to the class of salicylideneaniline derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both chloro and iodo substituents on the aromatic ring, along with the cyclohexyl group, imparts unique chemical characteristics to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline typically involves a multi-step process:
Formation of Salicylidene Intermediate: The initial step involves the condensation of 5-chloro-3-cyclohexylsalicylaldehyde with aniline under acidic or basic conditions to form the salicylidene intermediate.
Iodination: The intermediate is then subjected to iodination using iodine or an iodine-containing reagent, such as potassium iodide, in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the substituents.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.
科学研究应用
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in catalytic systems for various organic transformations.
Analytical Chemistry: The compound can be employed as a reagent in analytical methods for detecting and quantifying specific analytes.
作用机制
The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and iodo groups can influence the compound’s binding affinity and selectivity. In catalysis, the compound can coordinate with metal centers, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
N-(5-Chloro-3-cyclohexylsalicylidene)-4-bromoaniline: Similar structure but with a bromo substituent instead of iodo.
N-(5-Chloro-3-cyclohexylsalicylidene)-4-fluoroaniline: Similar structure but with a fluoro substituent instead of iodo.
N-(5-Chloro-3-cyclohexylsalicylidene)-4-chloroaniline: Similar structure but with an additional chloro substituent.
Uniqueness
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is unique due to the presence of the iodo group, which can significantly influence its reactivity and interactions compared to its bromo, fluoro, or chloro analogs. The iodo substituent is larger and more polarizable, which can enhance certain types of chemical reactions and interactions.
属性
IUPAC Name |
4-chloro-2-cyclohexyl-6-[(4-iodophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClINO/c20-15-10-14(12-22-17-8-6-16(21)7-9-17)19(23)18(11-15)13-4-2-1-3-5-13/h6-13,23H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAPDGMKICVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
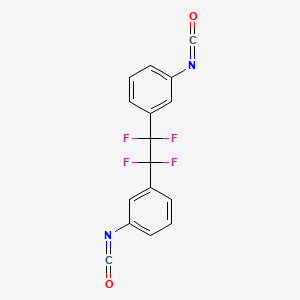
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)
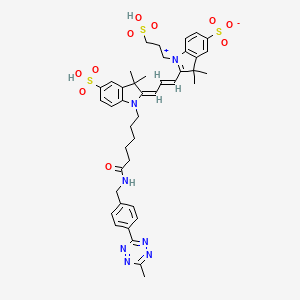
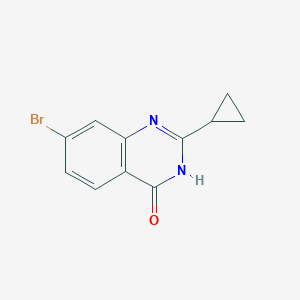
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
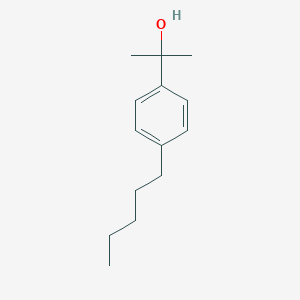
![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
